

L-Threonolactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Threonolactone*

Cat. No.: B127951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonolactone, a fascinating molecule derived from the oxidation of L-ascorbic acid, has garnered attention in the scientific community for its potential biological activities.^[1] As a purine nucleoside analog, it is implicated in critical cellular processes, including the induction of apoptosis and the inhibition of DNA synthesis, suggesting its potential as a lead compound in drug discovery, particularly in oncology.^[2] This technical guide provides an in-depth overview of **L-Threonolactone**, focusing on its chemical identity, physicochemical properties, synthesis, and its putative mechanisms of action.

Chemical Identity

CAS Number: 21730-93-8^{[2][3][4][5][6][7][8]}

Chemical Synonyms:

- (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone^{[4][6]}
- (3R-trans)-Dihydro-3,4-dihydroxy-2(3H)-furanone^{[4][6]}
- L-Threonic Acid γ -Lactone^{[4][5][6]}
- L-Threono- γ -lactone^{[4][6]}

- Threonolactone[5]
- L-Threonic Acid-4-lactone[5]
- L-Threonic acid-1,4-lactone[5]
- (3R,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one[5]
- 2(3H)-Furanone, dihydro-3,4-dihydroxy-, (3R,4S)-[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **L-Threonolactone**.

Property	Value	Reference(s)
Molecular Formula	C4H6O4	[3][4][6]
Molecular Weight	118.09 g/mol	[3][4][5]
Appearance	White to Off-White Solid	[5][7]
Melting Point	74-75 °C	[5][7]
Boiling Point	145-150 °C at 0.25 Torr	[5][7]
Density (Predicted)	1.681 ± 0.06 g/cm ³	[5][7]
pKa (Predicted)	12.34 ± 0.40	[5]
Optical Activity	[\alpha]/D 29.5±3.5°, c = 1 in H ₂ O	[5]
Solubility	Sparingly soluble in Acetonitrile and Methanol; Slightly soluble in DMSO.	[5][7]

Experimental Protocols

Synthesis of L-Threonolactone

L-Threonolactone is synthesized via the oxidation of L-ascorbic acid. A common precursor for this synthesis is 5,6-O-isopropylidene-L-ascorbic acid, which protects the C5 and C6 hydroxyl

groups. The subsequent oxidation of the enediol system leads to the formation of the lactone. While a specific detailed protocol by Perel and Dayton is noted in the literature, its full text could not be retrieved. Therefore, a generalized two-step protocol is provided below, based on established chemical principles for these transformations.

Step 1: Preparation of 5,6-O-isopropylidene-L-ascorbic acid

This procedure is adapted from methods for the protection of L-ascorbic acid.

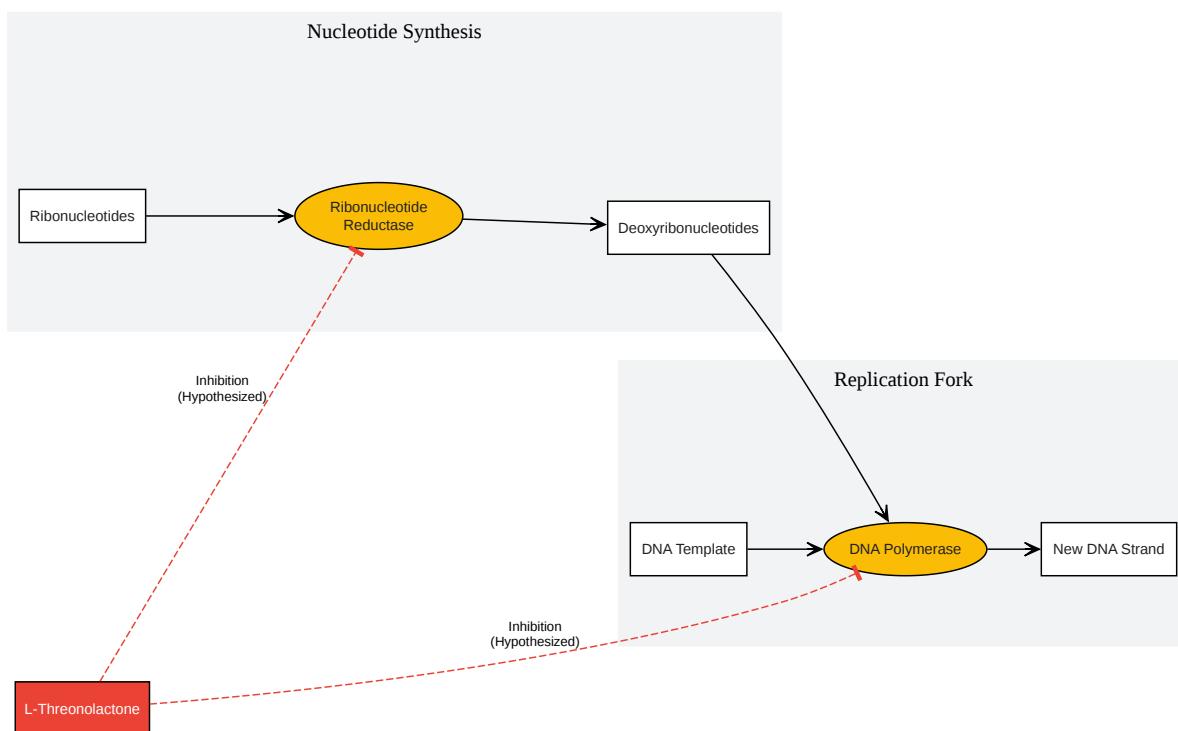
- Materials: L-ascorbic acid, acetone, an acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid), and a dehydrating agent (e.g., polyphosphoric acid).
- Procedure:
 - In a suitable reaction vessel, suspend L-ascorbic acid in a significant excess of acetone.
 - Stir the suspension to ensure good mixing.
 - Slowly add the acidic catalyst and the dehydrating agent to the reaction mixture while maintaining the temperature between 30-40°C.
 - Allow the reaction to proceed for several hours (e.g., 10-14 hours), monitoring the progress by thin-layer chromatography.
 - Upon completion, filter the reaction mixture to collect the solid product.
 - Wash the filter cake with cold acetone to remove any unreacted starting materials and byproducts.
 - Dry the resulting white product, 5,6-O-isopropylidene-L-ascorbic acid, under vacuum.

Step 2: Oxidation of 5,6-O-isopropylidene-L-ascorbic acid to **L-Threonolactone**

This generalized protocol is based on the permanganate oxidation of the protected L-ascorbic acid.

- Materials: 5,6-O-isopropylidene-L-ascorbic acid, potassium permanganate (KMnO₄), a suitable solvent system (e.g., aqueous acetone or another appropriate organic solvent), and

a means to control the reaction temperature (e.g., an ice bath).


- Procedure:
 - Dissolve the 5,6-O-isopropylidene-L-ascorbic acid in the chosen solvent system in a reaction flask.
 - Cool the solution in an ice bath to maintain a low temperature during the oxidation.
 - Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant increase in temperature.
 - Continue the reaction at a low temperature until the starting material is consumed (monitor by TLC).
 - Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to remove any excess permanganate.
 - Filter the mixture to remove the manganese dioxide precipitate.
 - The filtrate, containing the **L-Threonolactone**, can then be subjected to further purification steps such as extraction and crystallization to yield the final product.

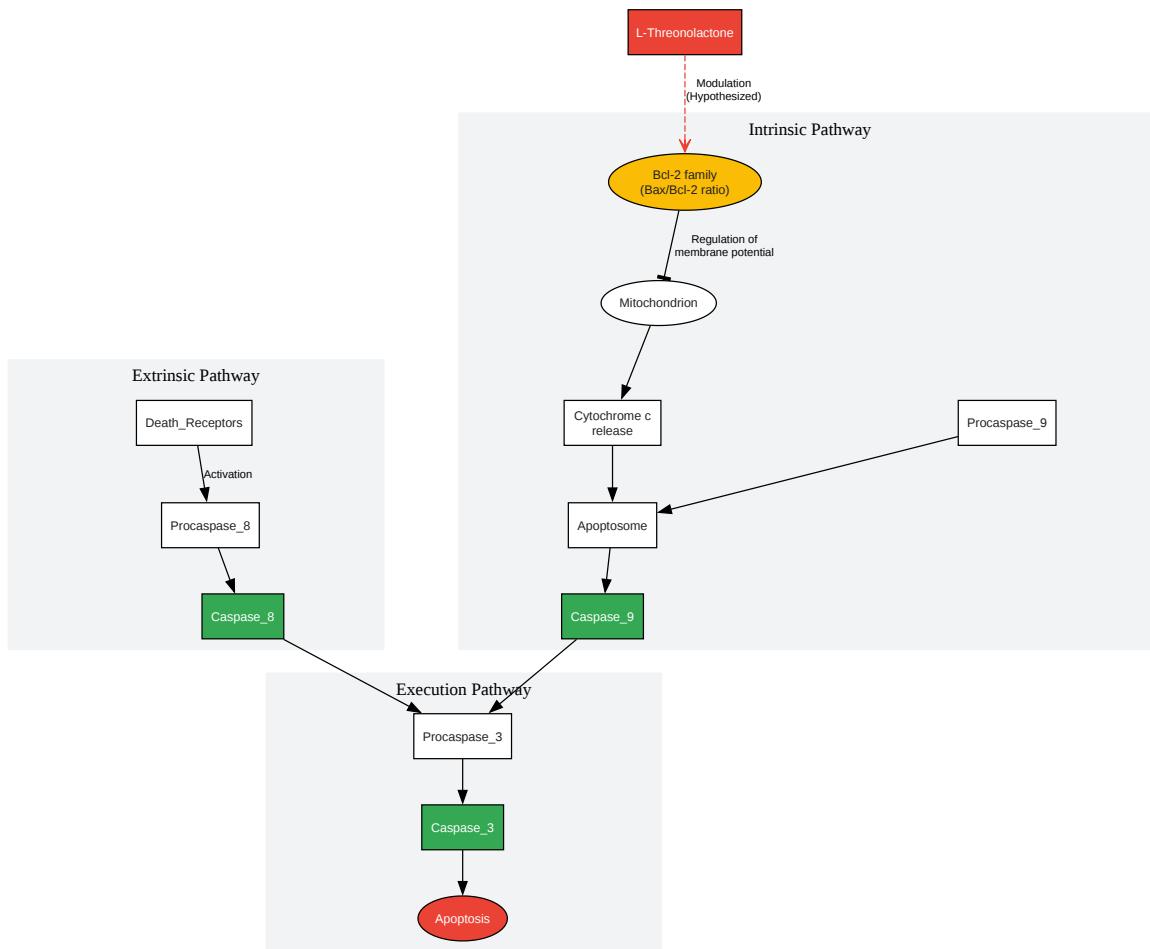
Putative Biological Mechanisms of Action

L-Threonolactone is reported to exert its biological effects through the inhibition of DNA synthesis and the induction of apoptosis.^[2] While the precise molecular targets have not been fully elucidated in the available literature, the following sections describe the general pathways and hypothesize the potential points of intervention for **L-Threonolactone**, drawing parallels with other lactone-containing molecules where appropriate.

Inhibition of DNA Synthesis

The inhibition of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer agents. This process can be disrupted at several key stages, including the synthesis of deoxynucleotide triphosphates (dNTPs) and the function of DNA polymerases.

[Click to download full resolution via product page](#)


Caption: Hypothesized mechanism of DNA synthesis inhibition by **L-Threonolactone**.

As a purine nucleoside analog, **L-Threonolactone** may interfere with DNA synthesis through two primary hypothetical mechanisms:

- Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme would lead to a depletion of the dNTP pool, thereby halting DNA replication.
- Inhibition of DNA Polymerases: **L-Threonolactone**, or its intracellular metabolites, may act as a competitive inhibitor of DNA polymerases, preventing the incorporation of legitimate nucleotides into the growing DNA strand.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. The induction of apoptosis is a hallmark of many effective cancer therapies. There are two main pathways leading to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of apoptosis induction by **L-Threonolactone**.

Based on the mechanisms of other lactone-containing compounds with anticancer properties, it is plausible that **L-Threonolactone** induces apoptosis primarily through the intrinsic pathway.

The hypothesized sequence of events is as follows:

- Modulation of the Bcl-2 Family: **L-Threonolactone** may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
- Mitochondrial Disruption and Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.
- Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which leads to the activation of caspase-9.
- Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
- Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Conclusion

L-Threonolactone is a well-characterized small molecule with the potential for significant biological activity. Its role as a purine nucleoside analog that can inhibit DNA synthesis and induce apoptosis makes it a compound of interest for further investigation in the field of drug discovery. While the general mechanisms of its action are proposed, further research is required to elucidate the specific molecular targets of **L-Threonolactone** within the DNA synthesis and apoptosis pathways. Such studies will be crucial for the rational design and development of novel therapeutics based on this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formation of L-Threonolactone and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Threonolactone | 21730-93-8 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. L-Threonolactone | 21730-93-8 [amp.chemicalbook.com]
- 6. L-Threonolactone | CymitQuimica [cymitquimica.com]
- 7. L-Threonolactone CAS#: 21730-93-8 [m.chemicalbook.com]
- 8. THREONOLACTONE, L- [drugfuture.com]
- To cite this document: BenchChem. [L-Threonolactone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127951#l-threonolactone-cas-number-and-chemical-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com